
Phosphatidylserine
Overview
Description
Phosphatidylserine (PS) is an anionic phospholipid critical for cellular membrane structure and signaling. It constitutes 2–10% of total phospholipids in mammalian cells and is enriched in the inner leaflet of the plasma membrane under physiological conditions . PS plays pivotal roles in apoptosis (via surface exposure to signal phagocytosis) , blood coagulation (by enhancing thrombin generation via calcium-mediated interactions) , and synaptic function (supporting neurotransmitter release and receptor activity) . Biosynthesis occurs via base-exchange reactions in the endoplasmic reticulum, where this compound synthase 1 (PTDSS1) and 2 (PTDSS2) catalyze the conversion of phosphatidylcholine (PC) or phosphatidylethanolamine (PE) to PS .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through enzymatic catalytic reactions. One common method involves the use of phospholipase D to catalyze the reaction between natural lecithin and L-serine. This reaction typically occurs in the presence of an organic solvent and an inorganic salt, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar enzymatic process. The reaction involves mixing lecithin with L-serine and phospholipase D in an aqueous solution. The mixture is then emulsified, and the reaction is allowed to proceed under controlled conditions. After the reaction is complete, the product is purified through extraction and chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Phosphatidylserine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the phosphodiester bond in this compound, resulting in the formation of phosphatidic acid and serine.
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Major Products: The major products formed from these reactions include phosphatidic acid, serine, and various oxidized phospholipid species .
Scientific Research Applications
Neuroprotective Effects
Cognitive Function and Aging
Phosphatidylserine is essential for maintaining cognitive functions such as memory formation, attention, and problem-solving abilities. Research indicates that PS supplementation can slow or reverse cognitive decline associated with aging. A meta-analysis of studies suggests that doses ranging from 300 to 800 mg per day are effective in improving cognitive performance in older adults .
Neuroinflammation
PS has shown promise in modulating neuroinflammation, a contributing factor in various neurodegenerative diseases. Studies demonstrate that PS liposomes can reduce pro-inflammatory cytokines like TNF-α and IL-1β while increasing anti-inflammatory cytokines such as TGF-β in microglia . This modulation may provide therapeutic benefits for conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD).
Applications in Neurodegenerative Diseases
Alzheimer's Disease
In Alzheimer's disease models, PS supplementation has been linked to improved cognitive function and reduced neuroinflammatory markers. Clinical trials have indicated that PS can enhance memory and learning abilities in patients with AD, making it a potential adjunct therapy .
Parkinson's Disease
This compound has been studied for its effects on Parkinson's disease. In double-blind studies, PS administration significantly ameliorated symptoms such as motivation and anxiety in PD patients . Furthermore, PS liposomes have been shown to enhance the delivery of neuroprotective agents like epigallocatechin-3-gallate across the blood-brain barrier, providing a dual benefit of symptom relief and enhanced drug efficacy .
Drug Delivery Systems
Liposomal Formulations
PS's biocompatibility and ability to cross the blood-brain barrier make it an excellent candidate for drug delivery systems. Liposomes containing PS have been developed to encapsulate various therapeutic agents, improving their stability and bioavailability. For instance, PS liposomes loaded with GDF5 have demonstrated increased concentrations of this neuroprotective factor in the midbrain, suggesting enhanced delivery capabilities for treating neurodegeneration .
Case Studies
Study | Population | Intervention | Outcome |
---|---|---|---|
Funfgeld et al. (1989) | PD Patients | PS Supplementation | Improved motivation and anxiety |
Alves et al. (2000) | Rat Model | PS Supplementation | Reversed memory impairment |
Cheng et al. (2021) | PD Model | PS Liposomes with Epigallocatechin-3-gallate | Reduced inflammation and restored motor function |
Mechanism of Action
Phosphatidylserine exerts its effects through several mechanisms. It is involved in the activation of protein kinase C, which plays a role in memory function. During apoptosis, this compound is translocated to the outer leaflet of the plasma membrane, where it acts as an “eat-me” signal for phagocytes. This process is mediated by phospholipid scramblases and is crucial for the clearance of apoptotic cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Phospholipids
Functional Divergence
Apoptotic Signaling
- PS: Exposed on the outer membrane during apoptosis, triggering phagocytosis via annexin V binding .
- PC/PE: No direct role in apoptotic signaling; maintain membrane integrity until late-stage apoptosis .
Coagulation
- PS: Accelerates thrombin generation by 10–100× via electrostatic interactions with γ-carboxyglutamic acid domains in clotting factors . EVs with <0.3% PS fail to induce coagulation .
- PC/PE: Neutral charge limits coagulation activity; PC-rich vesicles show negligible procoagulant effects .
Membrane Protein Interactions
- PS: Binds C1 domains of kinases (e.g., MRCK) with high specificity. Optimal binding occurs at 75% PS (100 μg/mL total phospholipid) or 25% PS (1000 μg/mL) .
- PC/PE: Act as bulk lipids but lack specific binding to C1 domains .
Metabolic Interconversion
- PS and PE: Interconvertible via decarboxylation (PS → PE) in mitochondria .
- PC and PS: Limited interconversion; PS synthesis depends on PC availability in the ER .
Comparison with Functionally Analogous Compounds
ASB (Aldehyde/Sulfhydryl/Biotin Compound)
- Structure: Contains aminooxy, sulfhydryl, and biotin groups .
- Function : Used in crosslinking studies to identify lipid-protein interactions (e.g., AXL-PS binding in viral entry) .
- Key Difference: ASB is synthetic and non-physiological, whereas PS is endogenous and regulates natural processes like apoptosis and coagulation .
Clinical and Pathological Implications
- PS Dysregulation :
- PC/PE Dysregulation :
Research Findings and Data Highlights
Biological Activity
Phosphatidylserine (PS) is a phospholipid that plays a crucial role in cellular functions, particularly in the brain. It is primarily located in the inner leaflet of the plasma membrane and is essential for maintaining cellular integrity and facilitating various biochemical processes. This article explores the biological activities of PS, emphasizing its effects on cognitive function, neuroinflammation, and its potential therapeutic applications.
Overview of this compound
This compound is synthesized in the brain from phosphatidylcholine or phosphatidylethanolamine through the action of this compound synthases (PSS). There are two isoforms, PSS1 and PSS2, which catalyze these reactions in different cellular contexts. PS is vital for maintaining healthy nerve cell membranes and myelin, influencing neurotransmission and synaptic plasticity .
Biological Functions
-
Cognitive Function
- PS is critical for cognitive processes including memory formation, attention, and learning. Research indicates that supplementation with PS can enhance cognitive performance, particularly in aging populations .
- A meta-analysis of randomized controlled trials suggests that dosages of 100-300 mg per day can yield significant improvements in cognitive function among older adults .
-
Neuroinflammation
- PS has been shown to modulate neuroinflammatory responses. It interacts with various immune cells, promoting anti-inflammatory pathways and potentially mitigating neurodegenerative diseases .
- The metabolism of PS leads to the production of bioactive lipids that are involved in apoptosis and T cell activation, highlighting its role in immune regulation .
-
Therapeutic Applications
- Attention-Deficit Hyperactivity Disorder (ADHD) : Clinical trials have demonstrated that PS supplementation can significantly reduce ADHD symptoms in children. A study involving 200 children showed marked improvements in behavioral assessments after 30 weeks of treatment with PS combined with omega-3 fatty acids .
- Cognitive Decline : Exogenous PS has been reported to slow cognitive decline associated with aging and may reverse biochemical alterations in nerve cells. Studies indicate that it can enhance short-term memory and attention span .
Case Study 1: PS in ADHD Treatment
A double-blind placebo-controlled study assessed the efficacy of PS-Omega3 supplementation on ADHD symptoms. Results indicated significant reductions in hyperactive behaviors and improved emotional regulation among children receiving the treatment compared to those on placebo .
Case Study 2: Cognitive Enhancement in Older Adults
In a randomized trial involving older adults, participants receiving 300 mg of PS daily for six months exhibited improved scores on cognitive tests compared to the control group. These findings support the hypothesis that PS can counteract age-related cognitive decline .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound:
Study | Population | Dosage | Duration | Key Findings |
---|---|---|---|---|
Hirayama et al. (2013) | Children with ADHD | 200 mg/day | 2 months | Significant improvement in ADHD symptoms and short-term memory |
European Psychiatry (2020) | Children with ADHD | PS-Omega3 | 30 weeks | Reduction in hyperactivity and improved emotional regulation |
PubMed Review (2015) | Older adults | 100-300 mg/day | 6 months | Enhanced cognitive function and memory retention |
Q & A
Basic Research Questions
Q. What are the methodological considerations for detecting phosphatidylserine (PS) externalization during apoptosis?
PS externalization is a hallmark of early apoptosis. Researchers commonly use annexin V conjugated to fluorophores (e.g., FITC) in flow cytometry, as annexin V binds specifically to PS exposed on the outer membrane leaflet . Controls must include viability dyes (e.g., propidium iodide) to exclude necrotic cells. Alternative probes like the C2A domain of synaptotagmin I or Zn²⁺ coordination complexes can validate results, though annexin V remains the gold standard due to extensive validation in human and animal models .
Q. How can this compound synthesis pathways be evaluated in cellular models?
Radiolabeled [³H]serine incorporation assays are critical. In fibroblasts, PS synthesis activity is measured by tracking [³H]serine integration into PS and phosphatidylethanolamine. Inhibition experiments using exogenous PS or phosphatidylcholine can assess feedback regulation. For example, mutant fibroblasts with PTDSS1 gain-of-function mutations show resistance to PS-mediated inhibition, requiring comparative enzymatic activity assays in lysates .
Q. What experimental models are suitable for studying PS dynamics in membrane asymmetry?
Renal tubule cell lines exposed to oxalate (to mimic kidney stone formation) or ischemia-reperfusion models (e.g., cardiomyocytes) are used. Techniques include phospholipid scramblase activity assays and live-cell imaging with PS-specific probes. In vitro models should validate findings in vivo, such as rat calcium oxalate stone models, where TGF-β1/Smad signaling upregulates scramblases .
Advanced Research Questions
Q. How do signaling pathways like TGF-β1/Smad regulate PS eversion in pathological contexts?
TGF-β1 activation induces Smad-dependent transcriptional upregulation of phospholipid scramblases, accelerating PS externalization. In renal tubule cells, oxalate exposure increases TGF-β1 secretion, which can be quantified via ELISA. Phospholipid scramblase activity is measured using fluorescent PS analogs (e.g., NBD-PS) in membrane vesicle assays. Blocking TGF-β1 receptors (e.g., SB431542) or Smad knockdowns are used to confirm pathway specificity .
Q. What mechanisms explain reversible PS externalization in non-apoptotic cellular stress?
Brief ischemia in cardiomyocytes induces transient PS exposure via scramblase activation, which is internalized upon reperfusion. This reversible process is detected using ⁹⁹mTc-labeled annexin A5 (⁹⁹mTc-AA5) for in vivo imaging. Caspase-3 activation assays and TUNEL staining differentiate between apoptotic and reversible PS exposure. Such models require time-course analyses to track PS dynamics .
Q. How can contradictions in PS externalization kinetics across apoptosis models be resolved?
Discrepancies arise from cell type-specific scramblase expression and stimulus duration. For example, Bcl-2 overexpression or macromolecular synthesis inhibitors delay PS exposure in some cells. Researchers should compare multiple apoptotic stimuli (e.g., UV vs. staurosporine) in parallel and use phosphoproteomics to identify scramblase phosphorylation states. Temporal resolution via time-lapse microscopy is essential .
Q. What role does PS play in metabolomic changes during systemic inflammation?
In sepsis-induced acute lung injury (ALI), PS levels correlate with apoptosis and endothelial dysfunction. Metscape 2.0 bioinformatics tools analyze metabolomic datasets (e.g., ¹H-NMR data) to map PS interactions with glutathione and sphingomyelin. Pathway enrichment analysis identifies PS-linked processes like oxidant stress, validated via knockout models (e.g., PS synthase-deficient mice) .
Q. Methodological Resources
Properties
IUPAC Name |
(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49)/t38-,39+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPCKNHXULUIY-RGULYWFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866199 | |
Record name | 1,2-Distearoyl phosphatidyl serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PS(18:0/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012378 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1446756-47-3, 51446-62-9 | |
Record name | Phosphatidyl serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446756473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Distearoyl phosphatidyl serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHOSPHATIDYL SERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394XK0IH40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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